4-[2-(3-Fluorophenyl)-vinyl]pyridine

Potassium Channel Modulation Neuroscience Electrophysiology

Sourcing meta-fluorinated styrylpyridines with verified biological activity can delay lead optimization. 4-[2-(3-Fluorophenyl)vinyl]pyridine (CAS 46458-61-1) provides an immediate solution as a research-grade tool compound and building block. - HIF-1α Inhibition: Serves as a core motif for potent HIF-1α inhibitors, demonstrating antitumor activity in H1299 cells with reduced toxicity compared to deguelin. - Target Engagement: Exhibits 5-10× enhanced potency in neuronal potassium channel blockade versus non-fluorinated analogs, enabling precise electrophysiology studies. - Physicochemical Profile: Optimized lipophilicity (ACD/LogP: 3.46) enhances membrane permeability without excessive cLogP that leads to solubility issues.

Molecular Formula C13H10FN
Molecular Weight 199.22 g/mol
Cat. No. B15362534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(3-Fluorophenyl)-vinyl]pyridine
Molecular FormulaC13H10FN
Molecular Weight199.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C=CC2=CC=NC=C2
InChIInChI=1S/C13H10FN/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-10H/b5-4+
InChIKeyPIWWCRHLRHAEQD-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(3-Fluorophenyl)-vinyl]pyridine: Procurement & Selection Guide


4-[2-(3-Fluorophenyl)-vinyl]pyridine (CAS: 46458-61-1, MF: C13H10FN, MW: 199.22 g/mol) is a substituted pyridine derivative characterized by a trans (E)-vinyl linkage between a 3-fluorophenyl ring and a 4-pyridinyl moiety . As a fluorinated aromatic compound, it exhibits enhanced lipophilicity (ACD/LogP: 3.46) and distinct electronic properties compared to its non-fluorinated and halogen-substituted analogs, making it a valuable building block in medicinal chemistry and chemical biology [1].

Compound class Fluorinated heterocyclic building block for medicinal chemistry
Research context Chemical biology and probe development studies
Reported fit Ion channel and HIF-1α pathway research workflows

Structural and Functional Differentiators of 4-[2-(3-Fluorophenyl)-vinyl]pyridine


While 4-styrylpyridines form a broad class of compounds, substitution with a single fluorine atom at the meta-position of the phenyl ring profoundly alters the compound's physicochemical and biological profile. Meta-fluorination increases lipophilicity (ACD/LogP of 3.46 vs. unsubstituted 4-styrylpyridine's lower LogP) without introducing the steric bulk of a methyl group or the heavier halogen effects of a chlorine atom, thereby optimizing membrane permeability and target engagement [1]. Furthermore, SAR studies within the styrylpyridine class reveal that the 3-fluorophenyl variant can exhibit significantly enhanced potency in specific biological assays compared to non-fluorinated or ortho/para-fluorinated analogs, making generic substitution inadvisable for projects requiring precise molecular interactions [2].

3-fluorophenyl substitution vs. non-fluorinated analog
Target engagement and membrane permeability profiles may shift; direct substitution in SAR studies is not supported.
3-fluorophenyl substitution vs. other halogen substitution
Chlorine or bromine introduces steric bulk and altered electronic effects; structure-activity relationships may not transfer.
meta-fluorine substitution vs. ortho/para-fluoro isomer
Binding orientation and SAR context may differ across regioisomers; generic isomer substitution requires validation.

Quantitative Evidence: 4-[2-(3-Fluorophenyl)-vinyl]pyridine vs. Analogs


Enhanced Neuronal Potassium Channel Blockade

In vitro neuronal potassium channel blockade assays demonstrate that the 3-fluorophenyl derivative (4-[2-(3-Fluorophenyl)-vinyl]pyridine) exhibits 5–10× higher inhibitory activity compared to non-fluorinated 4-styrylpyridines . The fluorine substitution at the meta-position enhances lipophilicity and target affinity, leading to this pronounced increase in potency .

Potassium channel blockade
Head-to-head
5–10× higher activity vs. non-fluorinated 4-styrylpyridines
Supports potassium channel SAR studies
Exact channel subtype and cell line not specified
Potassium Channel Modulation Neuroscience Electrophysiology

HIF-1α Inhibition and Antitumor Activity

In a series of ring-truncated deguelin analogs, compound 25 (identified as a fluorophenyl-pyridine derivative structurally analogous to 4-[2-(3-Fluorophenyl)-vinyl]pyridine) exhibited potent HIF-1α inhibition in a dose-dependent manner and significant antitumor activity in H1299 non-small cell lung cancer cells, with less toxicity than the natural product deguelin [1]. The study highlights the importance of the fluorophenyl-pyridine motif for achieving this activity profile [1].

HIF-1α pathway inhibition
Class-level
Reported HIF-1α inhibition in H1299 cell model; lower toxicity than deguelin
Supports HIF-1α pathway research scaffold development
Class-level inference; cell-model data to verify
HIF-1α Inhibition Cancer Research Angiogenesis

Lipophilicity-Driven Membrane Permeability

4-[2-(3-Fluorophenyl)-vinyl]pyridine has a predicted ACD/LogP value of 3.46, which is higher than that of unsubstituted 4-styrylpyridine (estimated LogP ≈ 2.5–3.0) due to the electron-withdrawing and hydrophobic nature of the fluorine atom [1]. This increased lipophilicity correlates with improved passive membrane permeability, a key determinant of oral bioavailability and cellular uptake in biological assays [1].

Predicted lipophilicity
In silico
ACD/LogP = 3.46
Supports ADME property research
In silico prediction; empirical data to verify
Physicochemical Properties ADME Lipophilicity

Optimal Applications: 4-[2-(3-Fluorophenyl)-vinyl]pyridine


Potassium Channel Pharmacology Studies

Given its 5–10× enhanced potency in neuronal potassium channel blockade compared to non-fluorinated styrylpyridines , 4-[2-(3-Fluorophenyl)-vinyl]pyridine is ideally suited as a tool compound or reference standard for electrophysiological studies investigating potassium channel modulation, particularly in neuroscience research where precise channel subtype inhibition is required.

HIF-1α Pathway and Anti-Angiogenic Drug Discovery

As a core structural motif in potent HIF-1α inhibitors with demonstrated antitumor activity in H1299 cells and reduced toxicity relative to deguelin [1], this compound serves as a privileged scaffold for synthesizing novel HIF-1α pathway modulators, supporting cancer biology research focused on tumor hypoxia and angiogenesis.

Lead Optimization with Favorable ADME

With a predicted ACD/LogP of 3.46 [2], 4-[2-(3-Fluorophenyl)-vinyl]pyridine offers an optimal balance of lipophilicity and hydrophilicity for lead optimization campaigns. Its use as a building block can enhance the membrane permeability of larger drug candidates without excessive lipophilicity that might lead to poor solubility or off-target toxicity.

Chemical Biology Probe Development

The unique electronic properties conferred by the meta-fluorine atom make this compound a valuable precursor for developing fluorescent or affinity probes, particularly in studies where the fluorine atom can serve as a NMR-active handle for 19F NMR spectroscopy or as a site for further functionalization via nucleophilic aromatic substitution .

Application
Selection Property
Validation Focus
Potassium channel pharmacology studies
Potassium channel SAR context
Channel subtype assay validation
HIF-1α pathway research
HIF-1α scaffold assessment
Cell-model endpoint review
Lead optimization ADME research
Reported LogP profile
Membrane permeability assay context
Chemical biology probe development
19F NMR handle utility
Functionalization chemistry review

Technical Documentation Hub

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32 linked technical documents
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